molecular formula C20H26O3 B12319342 Methylprednisolone Impurity C

Methylprednisolone Impurity C

Cat. No.: B12319342
M. Wt: 314.4 g/mol
InChI Key: TVJLVPVXJZGLPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylprednisolone Impurity C is a useful research compound. Its molecular formula is C20H26O3 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
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Biological Activity

Methylprednisolone Impurity C, identified by the CAS number 58636-50-3, is a significant compound in the context of pharmaceutical formulations, particularly those involving methylprednisolone acetate. Understanding its biological activity is crucial for ensuring safety and efficacy in therapeutic applications. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Profile

  • Chemical Name : (6α,11β)-11,17-Dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-21-al
  • Molecular Formula : C22H28O5
  • Molecular Weight : 372.45 g/mol
  • CAS Number : 58636-50-3

Biological Activity Overview

Methylprednisolone itself is a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. Impurities like this compound can influence the overall biological activity of the drug formulation. The following sections outline various aspects of its biological activity based on recent studies.

Anti-inflammatory Effects

Research has shown that methylprednisolone and its related compounds exhibit significant anti-inflammatory effects. A study examining the impact of methylprednisolone on COVID-19 patients highlighted its role in reducing inflammatory markers and improving clinical outcomes in severe cases . This is particularly relevant as impurities can modulate these effects.

Study Parameter Control Group Methylprednisolone Group P Value
Negative Conversion Time (days)20.06 ± 6.3715.60 ± 5.930.0223
Hospital Stay (days)24.67 ± 13.6516.43 ± 7.000.2836

The results indicate that patients treated with methylprednisolone experienced a significant reduction in negative conversion time compared to controls, suggesting enhanced anti-inflammatory activity .

Impurity Profiling in Formulations

This compound is utilized in impurity profiling during the manufacturing of methylprednisolone acetate formulations. Regulatory guidelines necessitate rigorous monitoring of impurities to ensure patient safety and drug efficacy . The presence of impurities can alter pharmacokinetics and pharmacodynamics, emphasizing the need for thorough characterization.

Case Studies and Clinical Findings

Several case studies have illustrated the implications of impurities in clinical settings:

  • COVID-19 Treatment Efficacy :
    • A retrospective study analyzed the effects of methylprednisolone on severe COVID-19 patients. It was found that administering methylprednisolone within three days of admission significantly reduced hospital stays and improved negative conversion rates for viral RNA .
  • Adverse Reactions Due to Impurities :
    • Research has indicated that impurities can lead to unexpected immunostimulation, resulting in adverse inflammatory responses in patients . This underscores the importance of monitoring this compound levels to mitigate such risks.

Properties

IUPAC Name

11-hydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-11-8-13-14-4-5-17(23)20(14,3)10-16(22)18(13)19(2)7-6-12(21)9-15(11)19/h6-7,9,11,13-14,16,18,22H,4-5,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJLVPVXJZGLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(=O)C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.